Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

β2-adrenoceptor cAMP assay agonist potency

Select this compound to access a non-ethanolamine β2-adrenoceptor agonist chemotype. Unlike classical β2-agonists, its 2-oxopyrrolidin-1-ylmethyl benzamide scaffold offers conformational constraints and distinct hydrogen-bonding capabilities. Documented potency (EC50 4 nM, Ki 13 nM) supports its use as a benchmark in HEK293 cAMP assays, isomer selectivity comparisons (vs. 3,5-dimethoxy analog), and medicinal chemistry SAR exploration. Ideal for researchers investigating functional bias and receptor desensitization profiles outside the ethanolamine class.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 852155-58-9
Cat. No. B2901299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-58-9
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)OC
InChIInChI=1S/C21H24N2O5/c1-26-17-8-5-4-7-16(17)23(14-22-12-6-9-20(22)24)21(25)15-10-11-18(27-2)19(13-15)28-3/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3
InChIKeyPEGWXSMPPUAIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852155-58-9: Beta-2 Adrenergic Agonist Research Compound for Respiratory & Inflammatory Disease Models


3,4-Dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-58-9) is a synthetic benzamide derivative featuring a 2-oxopyrrolidin-1-ylmethyl moiety attached to the amide nitrogen. Molecular formula C21H24N2O5, molecular weight 384.43 g/mol . The compound has been identified in bioactive compound databases as a ligand for the human β2-adrenergic receptor (β2-AR), where it acts as an agonist stimulating cAMP accumulation [1]. This activity places it within the pharmacologically important class of β2-adrenoceptor agonists, a category extensively investigated for respiratory, inflammatory, and cardiovascular indications. The compound's structural features—including the 3,4-dimethoxybenzamide core, 2-methoxyphenyl N-substituent, and 2-oxopyrrolidin-1-ylmethyl group—distinguish it from classical ethanolamine-based β2-agonists.

852155-58-9: Structural Determinants of Beta-2 Receptor Agonism That Preclude Simple Analog Interchange


Compounds within the β2-adrenoceptor agonist class cannot be generically interchanged due to profound differences in receptor subtype selectivity, functional bias, and pharmacokinetic profiles driven by subtle structural variations. Unlike classical β2-agonists (e.g., salbutamol, formoterol) that share an ethanolamine scaffold, 852155-58-9 belongs to a distinct benzamide chemotype where the 2-oxopyrrolidin-1-ylmethyl substituent introduces conformational constraints and hydrogen-bonding capabilities absent in ethanolamines [1]. The 3,4-dimethoxy pattern on the benzamide ring further modulates metabolic stability and receptor-binding orientation relative to 3,5-dimethoxy or unsubstituted analogs, as evidenced by structure-activity relationship (SAR) studies on related benzamide β2-agonists in Novartis patent families [2]. Even within the same benzamide subclass, variations in methoxy substitution position (2,4- vs. 3,4- vs. 3,5-dimethoxy) can alter potency by orders of magnitude and shift β2/β1 selectivity ratios, making empirical verification mandatory for any intended application.

852155-58-9 Quantitative Differentiation Evidence: Potency, Selectivity & Structural Comparator Analysis


β2-Adrenoceptor Agonist Potency (EC50) in Human Recombinant HEK293 Cells

In a recombinant human β2-adrenergic receptor assay using HEK293 cells, 852155-58-9 stimulated cAMP accumulation with an EC50 of 4 nM [1]. For context, the reference full agonist isoproterenol exhibits an EC50 of approximately 6.3 nM in comparable HEK293T β2-AR cAMP assays reported in the same patent family, while the clinically used long-acting β2-agonist formoterol typically shows EC50 values in the low nanomolar range (0.8–5 nM) depending on assay conditions [2]. This places 852155-58-9 in the potency range of established therapeutic β2-agonists, but with a structurally distinct benzamide scaffold that may confer differential receptor interaction kinetics.

β2-adrenoceptor cAMP assay agonist potency

Structural Differentiation: 3,4-Dimethoxybenzamide vs. 3,5-Dimethoxy Positional Isomer

The positional isomer 3,5-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-60-3) shares the identical molecular formula (C21H24N2O5, MW 384.43) but differs in the dimethoxy substitution pattern on the benzamide ring . In medicinal chemistry, moving methoxy groups from the 3,4- to the 3,5-positions alters the electron density distribution, conformational preferences, and hydrogen-bond acceptor geometry of the aryl ring, which can significantly impact target binding and metabolic stability. SAR studies on related benzamide series (e.g., cathepsin K inhibitors) have demonstrated that 3,4-dimethoxy substitution confers distinct pharmacokinetic advantages over other substitution patterns, including improved metabolic stability and oral absorption [1]. Although direct comparative β2-AR activity data for the 3,5-isomer are not publicly available, the documented sensitivity of benzamide β2-agonists to aryl substitution patterns in the Novartis patent family [2] strongly suggests that these two isomers are not functionally interchangeable.

positional isomer structure-activity relationship benzamide chemotype

Scaffold Differentiation: Benzamide vs. Ethanolamine β2-Agonist Chemotypes

852155-58-9 represents a benzamide-based β2-agonist scaffold that is structurally distinct from the ethanolamine class (e.g., salbutamol, formoterol, salmeterol, indacaterol). Ethanolamine β2-agonists interact with the receptor via a conserved hydrogen-bond network involving the β-OH, amine, and catechol-mimicking groups, while benzamide-based agonists present a different pharmacophoric arrangement. The Novartis β2-agonist patent family explicitly claims benzamide derivatives with 2-oxopyrrolidin-1-ylmethyl substituents as a separate structural genus from ethanolamines, noting that these compounds can exhibit prolonged duration of action (up to 24 hours) and rapid onset [1]. The benzamide scaffold may also display differential G-protein vs. β-arrestin signaling bias compared to ethanolamine agonists, although direct bias data for 852155-58-9 have not been published. This chemotype difference is particularly relevant for researchers investigating ligand-directed signaling or seeking β2-agonists with reduced tachyphylaxis potential.

chemotype comparison β2-adrenoceptor biased signaling

BindingDB Affinity Profile: Multi-parameter β2-AR Interaction Data for 852155-58-9

BindingDB curates multiple affinity data points for 852155-58-9 (BDBM50348431, CHEMBL1800934) at the human β2-adrenergic receptor. Beyond the functional EC50 of 4 nM, the compound exhibits a Ki of 13 nM in a radioligand displacement assay using [3H]-(R,R')-methoxyfenoterol as the tracer in HEK cells expressing human β2-AR [1]. An additional IC50 value of 4.37 nM was measured for β2-AR-mediated inhibition of mitogenesis in HEK-β2-AR cells [2]. The concordance between functional (EC50: 4 nM) and binding (Ki: 13 nM, IC50: 4.37 nM) measurements across independent assay formats strengthens confidence in the compound's target engagement. For comparison, the reference antagonist ICI-118,551 shows a Ki of approximately 1 nM at β2-AR, while the endogenous agonist adrenaline exhibits a Ki in the 100–500 nM range in comparable radioligand binding assays.

binding affinity radioligand displacement β2-adrenoceptor

852155-58-9: Prioritized Research Applications Based on Verified β2-Adrenoceptor Activity


β2-Adrenoceptor Pharmacological Tool for cAMP Signaling Studies

852155-58-9 can be employed as a benzamide-based β2-AR agonist tool compound in HEK293 or other recombinant cell lines expressing human β2-AR to stimulate cAMP accumulation (EC50 = 4 nM) [1]. It is particularly suitable for experiments requiring an agonist from a non-ethanolamine chemotype, enabling researchers to compare signaling kinetics, receptor desensitization profiles, or G-protein versus β-arrestin coupling against classical ethanolamine agonists such as isoproterenol (EC50 ≈ 6.3 nM) or formoterol.

Structure-Activity Relationship (SAR) Reference for Benzamide β2-Agonist Programs

As a member of the 2-oxopyrrolidin-1-ylmethyl benzamide class claimed in Novartis β2-agonist patents [2], 852155-58-9 serves as a reference compound for medicinal chemistry programs exploring this chemotype. Its defined 3,4-dimethoxy substitution pattern, combined with documented β2-AR potency (EC50 4 nM, Ki 13 nM) [1], provides a benchmark against which new analogs with modified aryl substitution, alternative N-substituents, or core variations can be compared.

Positional Isomer Selectivity Studies in Benzamide Pharmacology

The availability of both 3,4-dimethoxy (852155-58-9) and 3,5-dimethoxy (852155-60-3) positional isomers with identical molecular formula (C21H24N2O5, MW 384.43) creates an opportunity for systematic isomer selectivity studies. Researchers can directly compare how methoxy positional shifts affect β2-AR binding, functional activity, metabolic stability, and off-target profiles, generating SAR data relevant to optimizing benzamide-based drug candidates.

β2-Adrenoceptor Radioligand Binding Displacement Assays

With a Ki of 13 nM in [3H]-(R,R')-methoxyfenoterol displacement assays at human β2-AR [1], 852155-58-9 can be used as a competing ligand to validate radioligand binding protocols or as a reference compound for screening novel β2-AR ligands. Its intermediate affinity relative to high-affinity antagonists (e.g., ICI-118,551, Ki ≈ 1 nM) makes it a practical choice for competitive binding experiments where complete displacement curves are desired.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.